Cas no 1854838-30-4 (1-Bromo-2-(2-methoxy-3-methylbutoxy)cyclopentane)

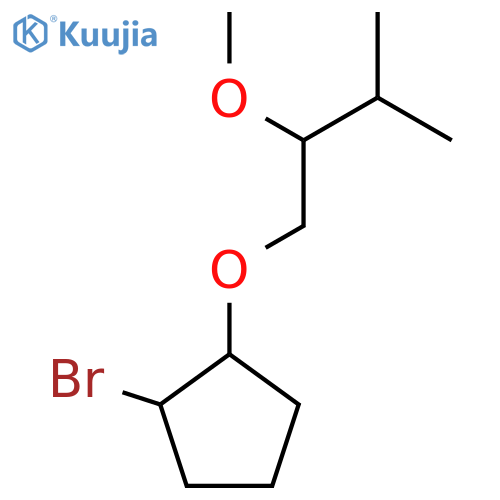

1854838-30-4 structure

商品名:1-Bromo-2-(2-methoxy-3-methylbutoxy)cyclopentane

1-Bromo-2-(2-methoxy-3-methylbutoxy)cyclopentane 化学的及び物理的性質

名前と識別子

-

- 1854838-30-4

- EN300-1133362

- 1-bromo-2-(2-methoxy-3-methylbutoxy)cyclopentane

- 1-Bromo-2-(2-methoxy-3-methylbutoxy)cyclopentane

-

- インチ: 1S/C11H21BrO2/c1-8(2)11(13-3)7-14-10-6-4-5-9(10)12/h8-11H,4-7H2,1-3H3

- InChIKey: OVAQLJAJVNYNQO-UHFFFAOYSA-N

- ほほえんだ: BrC1CCCC1OCC(C(C)C)OC

計算された属性

- せいみつぶんしりょう: 264.07249g/mol

- どういたいしつりょう: 264.07249g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 5

- 複雑さ: 161

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 3

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 18.5Ų

- 疎水性パラメータ計算基準値(XlogP): 3.1

1-Bromo-2-(2-methoxy-3-methylbutoxy)cyclopentane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1133362-2.5g |

1-bromo-2-(2-methoxy-3-methylbutoxy)cyclopentane |

1854838-30-4 | 95% | 2.5g |

$1931.0 | 2023-10-26 | |

| Enamine | EN300-1133362-0.05g |

1-bromo-2-(2-methoxy-3-methylbutoxy)cyclopentane |

1854838-30-4 | 95% | 0.05g |

$827.0 | 2023-10-26 | |

| Enamine | EN300-1133362-10g |

1-bromo-2-(2-methoxy-3-methylbutoxy)cyclopentane |

1854838-30-4 | 95% | 10g |

$4236.0 | 2023-10-26 | |

| Enamine | EN300-1133362-0.5g |

1-bromo-2-(2-methoxy-3-methylbutoxy)cyclopentane |

1854838-30-4 | 95% | 0.5g |

$946.0 | 2023-10-26 | |

| Enamine | EN300-1133362-5g |

1-bromo-2-(2-methoxy-3-methylbutoxy)cyclopentane |

1854838-30-4 | 95% | 5g |

$2858.0 | 2023-10-26 | |

| Enamine | EN300-1133362-1.0g |

1-bromo-2-(2-methoxy-3-methylbutoxy)cyclopentane |

1854838-30-4 | 1g |

$0.0 | 2023-06-09 | ||

| Enamine | EN300-1133362-0.1g |

1-bromo-2-(2-methoxy-3-methylbutoxy)cyclopentane |

1854838-30-4 | 95% | 0.1g |

$867.0 | 2023-10-26 | |

| Enamine | EN300-1133362-1g |

1-bromo-2-(2-methoxy-3-methylbutoxy)cyclopentane |

1854838-30-4 | 95% | 1g |

$986.0 | 2023-10-26 | |

| Enamine | EN300-1133362-0.25g |

1-bromo-2-(2-methoxy-3-methylbutoxy)cyclopentane |

1854838-30-4 | 95% | 0.25g |

$906.0 | 2023-10-26 |

1-Bromo-2-(2-methoxy-3-methylbutoxy)cyclopentane 関連文献

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

-

Ping Tong Food Funct., 2020,11, 628-639

-

Kaiming Hou New J. Chem., 2019,43, 10826-10833

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

1854838-30-4 (1-Bromo-2-(2-methoxy-3-methylbutoxy)cyclopentane) 関連製品

- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)

- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量